molecular formula C11H12O4 B2899637 (2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid CAS No. 1969287-91-9

(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B2899637
CAS No.: 1969287-91-9
M. Wt: 208.213
InChI Key: OZVZMPDVUMTGKV-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid, also known as phenylglycine, is an important organic compound that has a wide range of applications in the field of pharmaceuticals, agrochemicals, and materials science. It is a chiral molecule that exists in two enantiomeric forms, (R,R) and (S,S), with (R,R) being the biologically active form.

Mechanism of Action

The mechanism of action of (2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the biosynthesis of bacterial cell walls. It has been shown to inhibit the activity of enzymes such as penicillin-binding proteins, which are involved in the synthesis of peptidoglycan, a major component of bacterial cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to reduce pain and inflammation in animal models. In addition, it has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid is its ease of synthesis. It can be synthesized using relatively simple chemical reactions and is commercially available. Another advantage is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the treatment of various infectious diseases. However, one of the limitations of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of (2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid. One direction is the synthesis of novel analogs with improved pharmacological properties. Another direction is the investigation of its potential use as a therapeutic agent for various infectious and inflammatory diseases. Furthermore, the development of new methods for the synthesis of this compound and its analogs could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of (2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid can be achieved through a variety of methods. One of the commonly used methods involves the reaction of phenylacetic acid with an oxidizing agent such as potassium permanganate or chromic acid to yield the corresponding phenylglyoxylic acid. This intermediate can then be further converted to this compound through a series of chemical reactions.

Scientific Research Applications

(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid has been extensively studied for its pharmacological properties. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess analgesic and anti-inflammatory properties. In addition, it has been used as a chiral building block in the synthesis of various pharmaceuticals such as beta-lactam antibiotics, non-steroidal anti-inflammatory drugs, and antihistamines.

Properties

IUPAC Name

(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVZMPDVUMTGKV-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H](O1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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